difference between (1R) and (1S)-3-oxocyclohexane-1-carboxylic acid
difference between (1R) and (1S)-3-oxocyclohexane-1-carboxylic acid
This guide provides an in-depth technical analysis of the stereochemical, synthetic, and functional differences between (1R)- and (1S)-3-oxocyclohexane-1-carboxylic acid.[1]
Stereochemistry, Synthesis, and Pharmaceutical Utility[1]
Executive Summary
In the high-stakes environment of pharmaceutical process chemistry, the distinction between (1R)-3-oxocyclohexane-1-carboxylic acid (CAS: 21531-43-1) and its enantiomer (1S)-3-oxocyclohexane-1-carboxylic acid (CAS: 21531-46-4) is not merely academic—it is functional. While these enantiomers share identical achiral physicochemical properties (boiling point, pKa, solubility), their behavior in chiral environments—specifically enzymatic resolutions and protein binding pockets—is divergent.[1]
This guide serves as a definitive reference for distinguishing, synthesizing, and utilizing these chiral building blocks. These molecules are critical scaffolds in the synthesis of bioactive tetrahydrocarbazoles, gabapentinoids, and specific kinase inhibitors where the absolute configuration of the C1 carboxylate dictates drug efficacy.[1]
Stereochemical & Conformational Analysis[1]
Absolute Configuration
The chirality of 3-oxocyclohexane-1-carboxylic acid arises from the C1 carbon. The asymmetry is established by the difference in the two pathways around the ring starting from C1:
-
Path A (C1
C2): Leads immediately to a methylene group adjacent to the ketone (C3).[1] -
Path B (C1
C6): Leads to a methylene group adjacent to another methylene (C5).[1]
According to Cahn-Ingold-Prelog (CIP) priority rules:
-
-COOH (Priority 1)
-
-CH
-C(=O)- (Priority 2: The C2 path hits the carbonyl carbon sooner) -
-CH
-CH - (Priority 3: The C6 path hits the carbonyl later) -
-H (Priority 4)
Determination:
-
(1R)-Isomer: When the lowest priority group (-H) is oriented away from the viewer, the sequence 1
2 3 is clockwise .[1] -
(1S)-Isomer: The sequence is counter-clockwise .[1]
Conformational Preference (Chair Analysis)
The 3-oxocyclohexane ring exists predominantly in a chair conformation.[1] The ketone at C3 flattens the ring slightly compared to cyclohexane but removes 1,3-diaxial interactions at that position.[1]
-
Equatorial Preference: The bulky carboxylic acid group at C1 strongly prefers the equatorial position to minimize 1,3-diaxial repulsion with the axial hydrogen at C5.[1]
-
Thermodynamic Stability: The conformer with the equatorial -COOH is estimated to be ~1.7 kcal/mol more stable than the axial conformer.[2]
Diagram 1: Stereochemical Assignment Logic
Caption: Logic flow for assigning absolute configuration based on CIP priority rules.
Physicochemical & Analytical Comparison
While enantiomers are indistinguishable in an achiral environment, their characterization requires specific chiral techniques.[1]
| Property | (1R)-Enantiomer | (1S)-Enantiomer | Racemic Mixture |
| CAS Number | 21531-43-1 | 21531-46-4 | 16205-98-4 |
| Molecular Weight | 142.15 g/mol | 142.15 g/mol | 142.15 g/mol |
| Physical State | White Solid | White Solid | White Solid |
| Melting Point | 70–74 °C | 70–74 °C | 75–78 °C |
| Optical Rotation | Negative (-) or Positive (+) depending on solvent* | Opposite sign to (1R) | 0° |
| Solubility | Water, MeOH, DCM | Water, MeOH, DCM | Water, MeOH, DCM |
| Chiral HPLC | Distinct Retention Time | Distinct Retention Time | Two Peaks (1:[1]1) |
*Note: Specific rotation
Synthesis and Enzymatic Resolution
The most robust method for obtaining high optical purity (>99% ee) is Enzymatic Kinetic Resolution .[1] Chemical synthesis typically yields the racemate, which must then be resolved.[1]
Protocol: Enzymatic Kinetic Resolution
This method utilizes the enantioselectivity of lipases (e.g., Candida antarctica Lipase B, CAL-B) to selectively hydrolyze the ester of one enantiomer while leaving the other intact.[1]
Reagents:
-
Racemic Methyl 3-oxocyclohexanecarboxylate
-
Phosphate Buffer (pH 7.0)[1]
-
Immobilized CAL-B (e.g., Novozym 435)[1]
-
Organic Co-solvent (MTBE or Toluene)[1]
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve racemic methyl 3-oxocyclohexanecarboxylate (1.0 eq) in MTBE/Buffer (1:1 v/v).
-
Enzyme Addition: Add immobilized CAL-B (10-20 wt% relative to substrate).[1]
-
Incubation: Stir at 30°C. Monitor reaction progress via Chiral GC or HPLC.
-
Reaction Termination: Stop when conversion reaches ~50% (theoretical maximum for resolution).
-
Separation:
-
The enzyme hydrolyzes the (R)-ester to the (R)-acid (fast reaction).[1]
-
The (S)-ester remains unreacted.
-
-
Workup: Basify the aqueous layer to extract the unreacted (S)-ester with organic solvent.[1] Then, acidify the aqueous layer to precipitate/extract the (1R)-3-oxocyclohexane-1-carboxylic acid.
Diagram 2: Enzymatic Resolution Workflow
Caption: Kinetic resolution pathway separating (1R)-acid from (1S)-ester using lipase biocatalysis.
Pharmaceutical Applications
The primary "difference" between the (1R) and (1S) forms lies in their downstream utility.[1] Drug targets are chiral; therefore, the scaffold must match the binding pocket of the target protein.[1]
(1R)-Isomer Utility[1]
-
Precursor for GABA Analogs: Used in the synthesis of conformationally restricted GABA analogs.[1] The (1R) configuration is often required to mimic the bioactive conformation of neurotransmitters.[1]
-
Tetrahydrocarbazole Synthesis: Reacts with substituted hydrazines (Fischer Indole Synthesis) to form tricyclic cores found in prostaglandin D2 receptor antagonists.[1]
(1S)-Isomer Utility[1]
-
Edoxaban Intermediates: While Edoxaban uses a cyclohexene ring, the (1S)-3-oxocyclohexane scaffold serves as a saturated analog for structure-activity relationship (SAR) studies in Factor Xa inhibitors.[1]
-
Chiral Auxiliaries: The (1S)-acid can be converted into chiral amines or alcohols used to induce stereochemistry in other reactions.[1]
Analytical Validation (Quality Control)[1]
To ensure the integrity of your specific isomer, use the following validation protocol.
Protocol: Chiral HPLC Method[1]
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm (carbonyl absorption).[1]
-
Expected Result: The enantiomers will elute at significantly different times.[1] The (1R) and (1S) peaks must be identified using pure standards.
References
-
PubChem. (2025).[1][3] (1R)-3-Oxocyclohexane-1-carboxylic acid.[1][3][4][5] National Library of Medicine.[1] [Link][1]
-
Cohen, S. G., & Khedouri, E. (1961).[1] Requirements for Activity of Chiral Esterases. Journal of the American Chemical Society.[1] (Validation of enzymatic hydrolysis principles).
Sources
- 1. Quinic acid - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. (1R)-3-Oxocyclohexane-1-carboxylic acid | C7H10O3 | CID 12924365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1R)-3-oxocyclohexane-1-carboxylic acid 97% | CAS: 21531-43-1 | AChemBlock [achemblock.com]
- 5. chemscene.com [chemscene.com]
